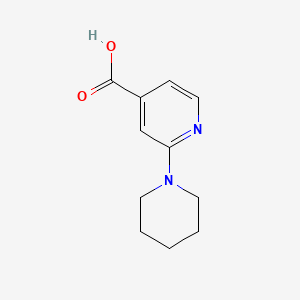

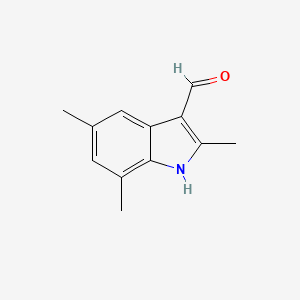

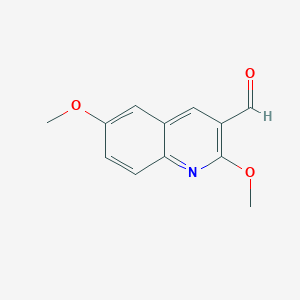

![molecular formula C13H8FN3O2 B1309065 7-(4-氟苯基)-吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 870540-31-1](/img/structure/B1309065.png)

7-(4-氟苯基)-吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with significant anti-inflammatory properties and possibly antiulcerogenic properties, as well as moderate antituberculosis activity and effective inhibition of cancer cell proliferation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of amino-pyrazole carboxylates with appropriate diketones followed by functionalization at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the introduction of a fluorophenyl group and a trifluoromethyl group has been achieved through such synthetic routes. Saponification steps are often employed to convert ester groups into the corresponding carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction. These compounds typically exhibit dihedral angles between the benzene ring and the pyrazolopyrimidine core, which can influence their biological activity. The crystal structures often reveal weak hydrogen bonding interactions that contribute to the stability of the three-dimensional molecular arrangement .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are reactive intermediates that can undergo further chemical transformations. For example, chloro derivatives can be reacted with amines, alcohols, and phenylboronic acid in the presence of palladium catalysts to yield various substituted products. The regioselectivity of N-alkylation can be controlled by the nature of the carboxy function, leading to either 1-alkyl or 4-alkyl derivatives . Additionally, the presence of a dimethylaminovinyl group can facilitate the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are of interest as potential benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity. The crystallographic data provide insights into the solid-state properties, such as lattice parameters and molecular packing, which are important for understanding the material's stability and solubility .

科学研究应用

合成和结构分析

合成途径和衍生物:含氟吡唑并[3,4-d]嘧啶衍生物的合成已经发展,导致取代酰胺和二氢吡唑并-[3,4-d]嘧啶-4-酮的形成。这些途径涉及高温环化和与伯胺和仲胺的反应,突出了该化合物在化学合成中的多功能性 (Eleev、Kutkin 和 Zhidkov,2015)。

晶体结构和生物活性:一种衍生物的晶体结构,5-(4-氟苯基)-N,N-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺,已被确定,显示出对某些癌细胞系增殖的明显抑制作用,表明在癌症研究中的潜在应用 (Liu 等,2016)。

化学性质和应用

区域选择性合成:对 1-和 4-取代衍生物的区域选择性合成研究证明了该化合物进行选择性反应的能力,提供了一条通往具有多种取代的吡唑并[1,5-a]嘧啶衍生物的途径,在药物化学中具有潜在应用 (Drev 等,2014)。

抗菌和抗氧化活性:衍生自吡唑并[1,5-a]嘧啶的新型重氮染料对多种细菌和真菌表现出有希望的抗菌特性,以及显着的抗氧化活性,表明在制药和材料科学中具有潜在应用 (Şener 等,2017)。

潜在药理学意义

抗分枝杆菌活性:吡唑并[1,5-a]嘧啶已被确定为分枝杆菌 ATP 合酶的有效抑制剂,具有特定的衍生物显示出对结核分枝杆菌的显着体外生长抑制作用。这表明在开发新的结核病治疗方法中具有潜在作用 (Sutherland 等,2022)。

稠合吡啶衍生物的合成:该化合物作为康比斯型反应中的前体,促进了稠合吡啶-4-羧酸库的合成。这证明了其在为药物发现和开发生成多样化学库中的效用 (Volochnyuk 等,2010)。

属性

IUPAC Name |

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVLCLXOLYVNPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

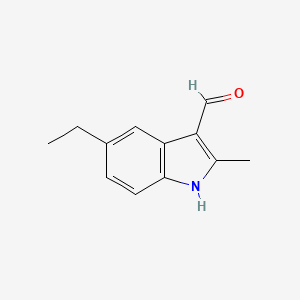

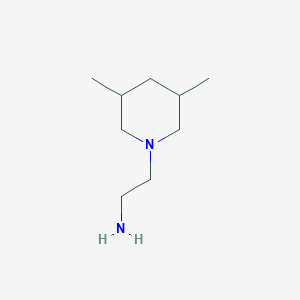

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)